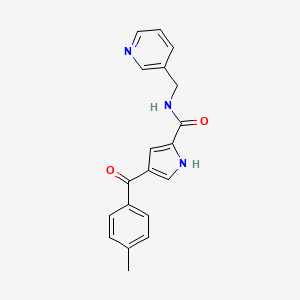

4-(4-methylbenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various carboxamide derivatives, including those with pyridinyl substituents, has been extensively studied. For instance, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involved characterizing the target compounds using spectral data and bioassaying them against phytopathogenic fungi . Another study detailed the synthesis of a compound from the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 4-hydroxybenzaldehyde, which was then analyzed by 1H NMR, 13C NMR, IR, and Mass spectra . These studies demonstrate the general approach to synthesizing carboxamide derivatives, which likely applies to the synthesis of 4-(4-methylbenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

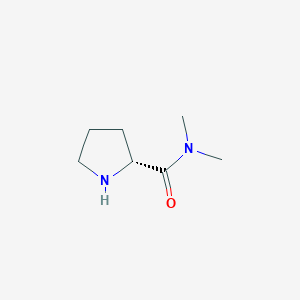

The molecular structure of carboxamide derivatives can be complex and is often analyzed using X-ray diffraction and various spectroscopic methods. For example, the crystal structure of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide was determined by single crystal X-ray diffraction, revealing the formation of cyclic centrosymmetric supramolecular tetramer synthons . Similarly, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was studied by X-ray analysis and AM1 molecular orbital methods, showing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . These analyses provide insights into the molecular conformation that could be expected for 4-(4-methylbenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide.

Chemical Reactions Analysis

The chemical reactions involving carboxamide derivatives can vary widely depending on the substituents and reaction conditions. The papers provided do not detail specific reactions for 4-(4-methylbenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, but they do discuss the synthesis and properties of related compounds, which involve nucleophilic substitution reactions, condensation reactions, and reductions . These reactions are crucial for the formation of the carboxamide bond and the introduction of various functional groups.

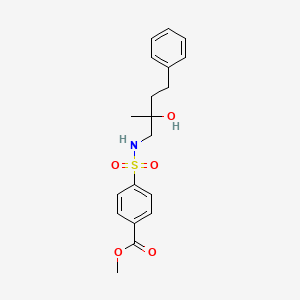

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives are influenced by their molecular structure. For example, the solubility, thermal stability, and bioavailability of these compounds can vary. The pharmacokinetics of a lipophilic substituted benzamide was investigated, showing higher penetration through the gastrointestinal membrane and the blood-brain barrier compared to sulpiride . Aromatic polyamides based on carboxylic acid monomers demonstrated high thermal stability and solubility in polar solvents . These properties are essential for the practical application of carboxamide derivatives, including 4-(4-methylbenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, in various fields such as pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Related Compound Applications

N-Methyl-2-Pyridone-5-Carboxamide in Chronic Renal Failure (CRF) Studies :

- N-methyl-2-pyridone-5-carboxamide (2PY) has been studied for its potential toxic properties in chronic renal failure patients. It's identified as a novel uremic toxin potentially due to its significant inhibition of poly(ADP-ribose) polymerase (PARP-1) activity, which plays a crucial role in DNA repair and replication. This suggests that similar compounds could be explored for their effects on renal function and potential toxicity in uremic conditions (Rutkowski et al., 2003).

Environmental Exposure to Pyridines :

- Studies on environmental exposure to organophosphorus and pyrethroid pesticides have utilized analytical chemistry techniques to measure metabolites of these compounds in human samples, indicating a potential area of application for related compounds in environmental health research (Babina et al., 2012).

Pharmacokinetic Studies :

- Preclinical pharmacology and pharmacokinetic properties of compounds, such as CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, have been characterized to guide dose selection in clinical trials for major depressive disorder. This indicates that similar compounds might be useful in the development of new pharmacotherapies and in understanding their pharmacokinetics (Garner et al., 2015).

Metabolism and Excretion Studies :

- Research on the metabolism and excretion of specific compounds, such as n-butyl 4-hydroxy-3,5-diiodobenzoate, across different species provides insights into species variations in drug metabolism and potential toxicological implications. This research area could be relevant for understanding how similar compounds are metabolized and excreted in humans and other animals (Wold et al., 1973).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

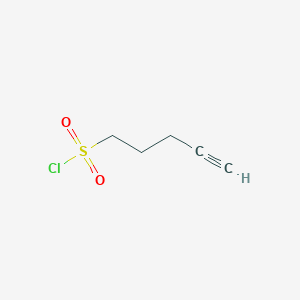

IUPAC Name |

4-(4-methylbenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-4-6-15(7-5-13)18(23)16-9-17(21-12-16)19(24)22-11-14-3-2-8-20-10-14/h2-10,12,21H,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUSAGKQOOTFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylbenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/no-structure.png)

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)

![2-Cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonyl fluoride](/img/structure/B2529987.png)

![(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2529991.png)

![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)

![4-[(E)-2-Methylstyryl]pyridine](/img/structure/B2529994.png)